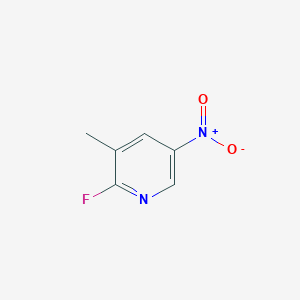
2-Fluoro-3-methyl-5-nitropyridine
Vue d'ensemble
Description
2-Fluoro-3-methyl-5-nitropyridine is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinetics and Mechanisms of Reactions
Research by Brewis et al. (1974) focused on the kinetics of reactions involving substituted α-halogenopyridines, including compounds similar to 2-Fluoro-3-methyl-5-nitropyridine. They examined reactions with aniline and its derivatives in various solvents, providing insights into the catalysis and mechanisms of nucleophilic aromatic substitution, a key aspect relevant to this compound chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).
Vibrational Spectral Studies
Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on compounds closely related to this compound. Their work included density functional theory (DFT) based analyses, offering a deeper understanding of molecular stability and electronic properties (Balachandran, Lakshmi, & Janaki, 2012).
Fluorescent Probe Development
Singh, Thakur, Raj, and Pandey (2020) explored the development of fluorescent probes based on 2-aminoethylpyridine derivatives. These probes, related to this compound, show potential for detecting metal ions in aqueous media, highlighting applications in environmental and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Substitution Reactions for Synthesis
Research by Culshaw et al. (2012) demonstrated methods for substituting 3-fluoro-2-nitropyridine, a compound structurally similar to this compound, with various amines. This study is relevant for understanding substitution reactions in the synthesis of related compounds (Culshaw, Eden, Ford, Hayter, Perkins, & Pike, 2012).
Synthesis of Pyridine Derivatives
Hand and Baker (1989) worked on synthesizing various pyridine derivatives, including those related to this compound. Their study contributes to the broader understanding of the chemical pathways and methodologies for synthesizing structurally similar compounds (Hand & Baker, 1989).
Dye Synthesis and UV Absorption
Bell, Day, and Peters (1967) explored the synthesis of arylaminonitropyridines, with implications for dye synthesis and understanding UV absorption characteristics. These findings can be related to the properties of this compound in terms of its potential application in dye synthesis and its UV absorption properties (Bell, Day, & Peters, 1967).
Mécanisme D'action
Target of Action
Fluoropyridines, in general, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This property might influence their interaction with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its Log Po/w (iLOGP) is 1.2, indicating its lipophilicity . These properties can impact the compound’s bioavailability.
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methyl-5-nitropyridine. For instance, the compound should be stored in an inert atmosphere at room temperature .
Safety and Hazards
Orientations Futures
The future directions in the research of “2-Fluoro-3-methyl-5-nitropyridine” and similar compounds could involve the development of a single robust method allowing the selective introduction of multiple functional groups . This could lead to the synthesis of a privileged pyridine scaffold containing biologically relevant molecules .
Propriétés
IUPAC Name |
2-fluoro-3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKHKTLGKNBEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496866 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-46-4 | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19346-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-3-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
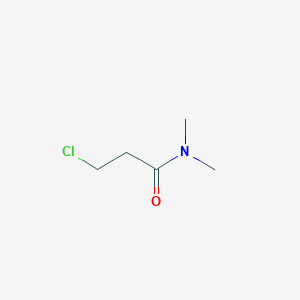

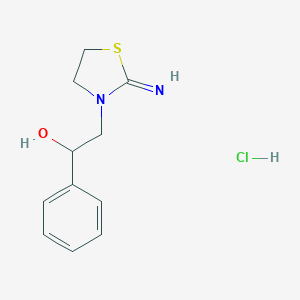
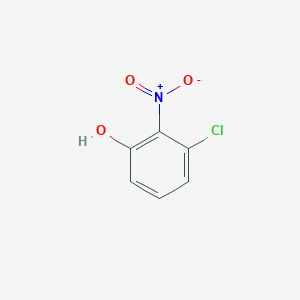

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)
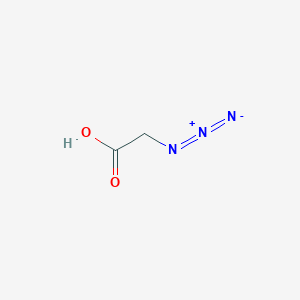
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)


